4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one
Description
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound featuring a dihydroisoquinolin-1-one core substituted with a 1,2,4-oxadiazole ring at position 4 and a 3-fluorophenyl group at position 2. The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in medicinal chemistry . The 3-chlorophenyl and 3-fluorophenyl substituents introduce electron-withdrawing effects, which may enhance binding interactions with biological targets and influence lipophilicity .
Properties
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClFN3O2/c24-15-6-3-5-14(11-15)21-26-22(30-27-21)20-13-28(17-8-4-7-16(25)12-17)23(29)19-10-2-1-9-18(19)20/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRGPJUQNPZCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C4=NC(=NO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The dihydroisoquinolinone moiety can be synthesized via Pictet-Spengler reactions, which involve the condensation of an aromatic aldehyde with an amine followed by cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism by which 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors involved in biological processes . The oxadiazole ring is known to enhance the compound’s stability and bioavailability, contributing to its biological activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The dihydroisoquinolin-1-one core in the target compound provides rigidity and planar aromaticity, favoring interactions with hydrophobic enzyme pockets, whereas pyrrolidin-2-one () and quinazolinone () cores offer conformational flexibility .
- Substitution patterns (e.g., 3-chlorophenyl vs.
Physicochemical and Electronic Properties
Table 2: Computed Properties Using Density Functional Theory (DFT)
Key Findings :
- The target compound exhibits moderate lipophilicity (LogP = 3.8), comparable to analogues in and . Its lack of hydrogen-bond donors may limit solubility but enhance membrane permeability .
- The polar surface area (78.3 Ų) suggests moderate bioavailability, consistent with oral drug-like properties .
Biological Activity
The compound 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a synthetic organic molecule with potential biological activities. Its structure includes a dihydroisoquinolinone core linked to an oxadiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C22H17ClN4O2
- Molecular Weight : 404.85 g/mol
- CAS Number : Not specifically listed but related compounds exist under similar identifiers.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole group is known to exhibit antimicrobial and anticancer properties. Research indicates that compounds containing oxadiazole can inhibit key enzymes involved in cellular proliferation and survival pathways.
Anticancer Activity
Several studies have reported the anticancer properties of oxadiazole derivatives. For instance:
- In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway .
- In vivo studies indicated that these compounds may inhibit tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents .
Antimicrobial Activity
The presence of the chlorophenyl group enhances the compound's ability to combat bacterial infections:
- Research has shown that oxadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis .
- The compound's efficacy against resistant strains highlights its potential as a lead compound for developing new antibiotics .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study conducted on a series of oxadiazole derivatives, including the target compound, showed promising results in inhibiting the proliferation of breast cancer cells. The mechanism involved the downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest at the G1 phase .
Case Study 2: Antibacterial Properties
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain derivatives, demonstrating significant antibacterial activity compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
